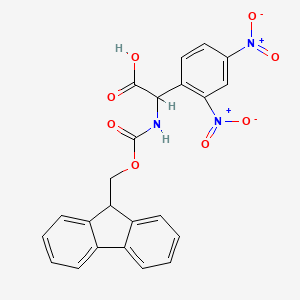

Fmoc-2,4-dinitro-DL-phenylglycine

Description

Overview of Unnatural Amino Acid Significance in Chemical Biology and Material Science

The twenty canonical amino acids encoded by the genetic code form the fundamental building blocks of proteins, dictating their structure and a vast array of functions. However, the introduction of unnatural amino acids (UAAs) into protein and peptide structures has emerged as a powerful strategy in chemical biology and material science. lookchem.comwikipedia.org These synthetic amino acids, not found in the normal genetic repertoire, allow for the precise installation of novel chemical functionalities. lookchem.com

The significance of UAAs lies in their ability to expand the chemical diversity and functional capabilities of proteins and peptides. lookchem.comnih.gov Researchers can introduce biophysical probes, such as fluorescent labels or photo-crosslinkers, to study protein-protein interactions, conformational changes, and localization within cells. wikipedia.orgnih.gov Furthermore, the incorporation of UAAs can enhance the therapeutic properties of peptide-based drugs by improving their stability against enzymatic degradation, increasing their potency, and modifying their pharmacokinetic profiles. nih.govscbt.comresearchgate.net In the field of material science, the self-assembly of peptides containing unnatural amino acids is being explored for the creation of novel biomaterials, such as hydrogels for tissue engineering and drug delivery. nih.gov

Historical Development and Contemporary Relevance of Phenylglycine Derivatives in Organic Synthesis

Phenylglycine is a non-proteinogenic amino acid, meaning it is not one of the 20 standard amino acids. nih.gov Its derivatives have a rich history in organic synthesis and continue to be of significant interest. Historically, N-phenylglycine was a key precursor in the industrial synthesis of the dye indigo. iris-biotech.de The synthesis of phenylglycine itself can be achieved through methods like the Strecker synthesis, starting from benzaldehyde. nih.gov

In contemporary organic and medicinal chemistry, phenylglycine-type amino acids are recognized as important components of various biologically active natural products, including glycopeptide antibiotics. nih.gov The direct attachment of the phenyl ring to the α-carbon of the amino acid backbone imparts significant conformational constraints on the peptide chain, a feature that chemists can exploit in the design of peptidomimetics and other structured molecules. However, the synthesis of peptides containing phenylglycine can be challenging due to the increased acidity of the α-proton, which can lead to racemization (loss of stereochemical purity) during solid-phase peptide synthesis (SPPS). researchgate.net Consequently, significant research has been dedicated to developing optimized coupling conditions to minimize this side reaction. researchgate.net

Specific Research Context of Fmoc-2,4-Dinitro-DL-Phenylglycine within Peptide and Medicinal Chemistry

This compound is a specialized reagent intended for use in Fmoc-based solid-phase peptide synthesis. scbt.com The "Fmoc" group is a base-labile protecting group on the amino terminus, which is standard for SPPS. The defining feature of this compound is the 2,4-dinitrophenyl group attached to the phenyl ring of the phenylglycine. This dinitrophenyl (DNP) moiety is a well-known and versatile functional group in biochemistry and medicinal chemistry.

The primary research application of this compound is to introduce a DNP-labeled amino acid at a specific position within a peptide sequence. The DNP group can serve several purposes:

As a hapten for immunological studies: The DNP group is a classic hapten, a small molecule that can elicit an immune response when attached to a larger carrier molecule like a protein. Peptides containing a DNP group can be used to study antibody-antigen interactions and to develop immunoassays.

As a quenching agent in fluorescence resonance energy transfer (FRET) studies: The DNP group can act as a quencher for certain fluorescent donor molecules. By incorporating a DNP-amino acid and a fluorescent amino acid into a peptide at specific positions, researchers can use FRET to measure distances and conformational changes within the peptide.

As a molecular probe and inhibitor: The 2,4-dinitrophenyl group has been utilized to create labeled peptide inhibitors for enzymes like cysteine proteases. In such cases, the DNP-labeled peptide can be used for detection on Western blots with high sensitivity.

For spectrophotometric monitoring: The DNP group has a distinct UV-Vis absorbance, which can be used to quantify the incorporation of the amino acid into a peptide or to monitor its chemical transformations. For instance, the 2,4-dinitrophenyl group has been used as a protecting group for the hydroxyl function of tyrosine, with its removal being monitored spectrophotometrically. nih.gov

The use of the DL-racemic mixture indicates that for certain applications, the specific stereochemistry at the α-carbon may not be critical, or that separation of the resulting diastereomeric peptides is intended. The compound is described as a biochemical for proteomics research, underscoring its role in the synthesis of specialized peptide tools for studying protein function. scbt.com

Structure

3D Structure

Properties

IUPAC Name |

2-(2,4-dinitrophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17N3O8/c27-22(28)21(18-10-9-13(25(30)31)11-20(18)26(32)33)24-23(29)34-12-19-16-7-3-1-5-14(16)15-6-2-4-8-17(15)19/h1-11,19,21H,12H2,(H,24,29)(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGUOKHSBJCERPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Fmoc 2,4 Dinitro Dl Phenylglycine

Strategies for Fmoc-Protection of Phenylglycine Precursors

The initial step in the synthesis is the protection of the amino group of phenylglycine to prevent unwanted side reactions during subsequent synthetic steps. The Fmoc group is a common choice for this purpose in peptide synthesis due to its stability under acidic conditions and its facile removal under mild basic conditions. google.com

Silylation-Assisted Fmoc-Protection Techniques

A significant challenge in the Fmoc protection of amino acids is their poor solubility in organic solvents. Silylation-assisted techniques offer a solution by transiently masking the carboxylic acid group, which enhances solubility and facilitates a homogeneous reaction. This one-pot peptide bond-forming reaction can be achieved using unprotected amino acids by temporarily masking them with silylating reagents. semanticscholar.org The process generally involves treating the amino acid with a silylating agent, such as N,O-Bis(trimethylsilyl)acetamide (BSA) or chlorotrimethylsilane (B32843) (TMSCl) in the presence of a base. The resulting silylated amino acid is more soluble in aprotic solvents, allowing for an efficient reaction with an Fmoc-donating reagent like Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl. Following the reaction, the silyl (B83357) ether is easily hydrolyzed during the aqueous workup to regenerate the carboxylic acid.

Optimization of Reaction Conditions for High Purity and Yield

Achieving high purity and yield is critical for the successful synthesis of Fmoc-amino acids. Optimization involves a careful selection of reagents, solvents, temperature, and reaction time. The use of highly pure starting materials is essential, as impurities can lead to side products that are difficult to remove. sigmaaldrich.com For instance, the presence of free amino acids in the starting material can result in the formation of dipeptides during subsequent coupling steps. sigmaaldrich.com

Common conditions for Fmoc protection involve reacting the amino acid with Fmoc-OSu in a biphasic solvent system, such as dioxane and aqueous sodium bicarbonate, at a controlled temperature. nih.gov The base is crucial for deprotonating the amino group, thereby increasing its nucleophilicity. However, the basic conditions must be mild enough to avoid racemization of the chiral center and premature cleavage of the Fmoc group. cam.ac.uk The table below summarizes typical conditions and outcomes for Fmoc-protection.

| Fmoc Reagent | Base | Solvent System | Temperature | Typical Yield | Reference |

|---|---|---|---|---|---|

| Fmoc-OSu | NaHCO₃ | Water/Dioxane | 0 °C to RT | 93-95% | nih.gov |

| Fmoc-Cl | Na₂CO₃ | Water/Dioxane | 0 °C | High | |

| Fmoc-benzotriazole | Triethylamine | Aqueous media | 20 °C | Very Good | organic-chemistry.org |

Regioselective Introduction of Nitro Functionalities on Phenylglycine Scaffolds

The second major stage in the synthesis is the introduction of two nitro groups at the 2- and 4-positions of the phenyl ring of the Fmoc-protected phenylglycine. This is achieved through an electrophilic aromatic substitution reaction.

Nitration Chemistry for Aromatic Systems

Aromatic nitration is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid. youtube.com The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com This powerful electrophile is then attacked by the electron-rich aromatic ring. masterorganicchemistry.com The reaction's rate and selectivity are highly dependent on the nature of the substituents already present on the benzene (B151609) ring. For highly activated rings, such as phenols or anilines, direct nitration can lead to over-reaction and oxidative decomposition. libretexts.org Therefore, protecting the activating group, as is done here with the Fmoc group on the amine, is a crucial control strategy. libretexts.org

Control of Substitution Patterns on the Phenyl Ring

The regioselectivity of the nitration—that is, the position at which the nitro groups are introduced—is governed by the directing effects of the substituents on the aromatic ring. The protected amino acid side chain attached to the phenyl ring is an ortho-, para-directing group due to the electron-donating nature of the alkyl chain. Conversely, the carboxylic acid group is a deactivating, meta-directing group.

To achieve the desired 2,4-dinitro substitution pattern, the directing effects must be carefully managed. Since the primary amino group of phenylglycine is highly activating and ortho-, para-directing, its protection is essential to prevent oxidation and control reactivity. libretexts.orgnih.gov The protected aminoacetyl group [-CH(NHFmoc)COOH] acts as a deactivating group due to the electron-withdrawing nature of the carbonyl and carboxyl functions, which would direct incoming electrophiles to the meta position. However, the phenyl ring itself is part of the amino acid side chain. The position of attachment of the rest of the amino acid to the phenyl ring determines the substitution pattern. In phenylglycine, the amino acid functionality is attached at the benzylic position. The entire substituent at position 1 of the phenyl ring is an ortho-, para-director. Therefore, nitration is expected to occur at the ortho (2,6) and para (4) positions. Achieving dinitration at the 2- and 4-positions requires forcing conditions, and careful control of temperature is necessary to ensure mono- or di-substitution as desired. youtube.com

| Substituent on Benzene Ring | Electronic Effect | Directing Effect | Reactivity Effect |

|---|---|---|---|

| -NH₂ (unprotected) | Strongly electron-donating | Ortho, Para | Strongly Activating |

| -NHCOR (protected amine) | Moderately electron-donating | Ortho, Para | Activating |

| -COOH | Electron-withdrawing | Meta | Deactivating |

| -NO₂ | Strongly electron-withdrawing | Meta | Strongly Deactivating |

Advanced Analytical Characterization for Fmoc 2,4 Dinitro Dl Phenylglycine Research

Enantiomeric Purity Determination in Phenylglycine Systems

The biological activity of peptides is often dictated by the specific stereochemistry of their constituent amino acids. Consequently, verifying the enantiomeric purity of Fmoc-2,4-dinitro-DL-phenylglycine is of paramount importance. Several high-resolution analytical techniques are employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) Methodologies

Chiral High-Performance Liquid Chromatography (HPLC) stands as a primary method for the enantiomeric resolution of this compound. This technique utilizes chiral stationary phases (CSPs) that interact diastereomerically with the enantiomers, leading to differential retention times and subsequent separation.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective for the separation of Fmoc-protected amino acids. nih.govnih.govresearchgate.net The separation mechanism on these phases often involves a combination of hydrogen bonding, dipole-dipole interactions, and π-π stacking interactions between the analyte and the chiral selector. The dinitrophenyl group in this compound, with its electron-withdrawing nitro groups, significantly contributes to the π-π interactions with the CSP. psu.edu

For the analysis of dinitrophenylated amino acids, including phenylglycine derivatives, reversed-phase HPLC on columns with chiral selectors like bovine serum albumin (BSA) has also proven effective. nih.gov The elution order of the enantiomers on such a system can be influenced by the mobile phase composition, including pH and the type and concentration of organic modifiers. nih.gov

Table 1: Representative Chiral HPLC Parameters for Phenylglycine Enantiomer Separation

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., Cellulose-based, Pirkle-type) |

| Mobile Phase | Isocratic or Gradient mixture of Acetonitrile/Water with acidic modifier (e.g., 0.1% Trifluoroacetic Acid) nih.gov |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV at 254 nm or 340 nm (due to dinitrophenyl group) |

| Expected Outcome | Baseline resolution of D- and L-enantiomers with distinct retention times. |

Advanced Marfey's Methodologies and Chiral Derivatization for Amino Acid Analysis

Marfey's method is a powerful indirect approach for the determination of enantiomeric purity. nih.gov It involves the derivatization of the amino acid enantiomers with a chiral reagent, typically 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's reagent), to form diastereomers. nih.govspringernature.com These diastereomers can then be readily separated using standard reversed-phase HPLC.

The "advanced Marfey's method" encompasses the use of various structural analogs of the original reagent, allowing for tailored hydrophobicity and resolution of the resulting diastereomers. nih.gov For this compound, the Fmoc group would first be removed, and the resulting 2,4-dinitro-DL-phenylglycine would be reacted with Marfey's reagent. The derivatization reaction proceeds via nucleophilic substitution of the fluorine atom on the dinitrophenyl ring by the amino group of the analyte. nih.gov

The separation of the diastereomeric derivatives is typically achieved on a C18 column, and the elution order can often be predicted, with the L-D diastereomer generally eluting before the L-L diastereomer. nih.gov Coupling this method with mass spectrometry (LC-MS/MS) provides enhanced sensitivity and specificity. nih.gov

Table 2: Typical Workflow for Enantiomeric Purity Analysis by Marfey's Method

| Step | Description |

| 1. Deprotection | Removal of the Fmoc group from this compound. |

| 2. Derivatization | Reaction of the deprotected amino acid with Marfey's reagent (or its analog) in a basic medium. |

| 3. Quenching | Acidification of the reaction mixture to stop the derivatization. |

| 4. HPLC Analysis | Separation of the resulting diastereomers on a reversed-phase column (e.g., C18). |

| 5. Detection | UV detection at ~340 nm, corresponding to the dinitrophenyl chromophore. |

Chiral Capillary Electrophoresis (CE) Applications

Chiral Capillary Electrophoresis (CE) offers a high-efficiency alternative for the enantiomeric separation of dinitrophenylated amino acids. nih.govtandfonline.com This technique utilizes a chiral selector added to the background electrolyte, which forms transient diastereomeric complexes with the analytes, leading to different electrophoretic mobilities.

Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors in CE for the resolution of dinitrophenyl-labeled amino acids. nih.govtandfonline.com The hydrophobic cavity of the CD can include the dinitrophenyl group, while interactions with the hydroxyl groups on the CD rim contribute to chiral recognition. tandfonline.com Positively charged CD derivatives have shown excellent performance in resolving the enantiomers of various dinitrophenylated amino acids. nih.gov The separation can be optimized by adjusting the type and concentration of the chiral selector, the pH of the background electrolyte, and the applied voltage.

Spectroscopic and Spectrometric Approaches for Structural Elucidation

Beyond enantiomeric purity, confirming the chemical structure of this compound is crucial. Spectroscopic and spectrometric methods provide detailed information about the molecular framework and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of organic molecules. While standard ¹H and ¹³C NMR can confirm the presence of the Fmoc, dinitrophenyl, and phenylglycine moieties, more advanced techniques are required for stereochemical assignment.

The relative stereochemistry of the protons on the chiral center can sometimes be inferred from coupling constants and through-space interactions observed in Nuclear Overhauser Effect (NOE) experiments. However, for an unambiguous assignment of the absolute configuration, derivatization with a chiral agent is often employed. The formation of diastereomers results in distinct NMR spectra for each enantiomer.

Table 3: Expected ¹H NMR Spectral Regions for this compound

| Proton Type | Approximate Chemical Shift (ppm) | Multiplicity |

| Aromatic (Fmoc & Phenylglycine) | 7.2 - 8.5 | Multiplets |

| Aromatic (Dinitrophenyl) | 7.9 - 9.1 | Multiplets |

| Methine (Fmoc) | ~4.2 | Triplet |

| Methylene (Fmoc) | ~4.4 | Doublet |

| Methine (α-CH, Phenylglycine) | ~5.5 | Doublet |

| Amide (NH) | ~8.0 - 9.0 | Doublet |

Note: Exact chemical shifts can vary depending on the solvent and concentration.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information through fragmentation analysis. Electrospray ionization (ESI) is a common technique for generating ions of this type of molecule. rsc.org

High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which can be used to confirm the elemental composition of the molecule. Tandem mass spectrometry (MS/MS) involves the isolation of the molecular ion followed by collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.

The fragmentation of protonated amino acids and their derivatives typically involves the loss of small neutral molecules such as water, carbon monoxide, and ammonia. nih.govresearchgate.net For Fmoc-protected amino acids, a characteristic fragment corresponding to the dibenzofulvene cation (m/z 165) or the fluorenylmethyloxy cation (m/z 179) is often observed due to the cleavage of the Fmoc group. The dinitrophenyl group also influences the fragmentation pathways.

Table 4: Predicted Key Fragment Ions in the ESI-MS/MS of [this compound + H]⁺

| m/z (mass-to-charge ratio) | Putative Fragment Structure/Loss |

| 464.1 | [M+H]⁺ |

| 298.1 | [M+H - Fmoc]⁺ |

| 242.1 | [M+H - Fmoc - CO₂]⁺ |

| 179.1 | [Fmoc-CH₂O]⁺ |

| 165.1 | [Dibenzofulvene]⁺ |

Note: These are predicted fragments and actual observed fragments may vary based on instrumental conditions.

Applications and Functionalization in Advanced Chemical Synthesis

Integration of Fmoc-2,4-Dinitro-DL-Phenylglycine in Peptide Synthesis

The incorporation of modified amino acids like this compound into peptide chains is a key strategy for developing peptides with novel properties. Both solid-phase and solution-phase synthesis methods can be employed, each with distinct advantages and challenges.

Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry is the predominant method for assembling peptides in a stepwise manner on a solid support. nih.govspringernature.com The Fmoc group provides temporary protection of the α-amino group and is readily removed by a mild base, typically piperidine, allowing for the sequential addition of amino acids. nih.govembrapa.br The integration of phenylglycine and its derivatives, however, introduces specific challenges, most notably the propensity for racemization. nih.govresearchgate.net The α-proton of phenylglycine is more acidic than that of many other amino acids, making it susceptible to epimerization under the basic conditions of Fmoc deprotection or during the coupling step. researchgate.net

Studies on Fmoc-phenylglycine have shown that racemization can be significant, complicating the synthesis of stereochemically pure peptides. nih.gov Research has focused on optimizing reaction conditions to minimize this side reaction. For instance, the choice of coupling reagent and base has been shown to be critical. researchgate.net The use of less basic conditions or alternative deprotection reagents can help preserve the stereochemical integrity of the phenylglycine residue. While a challenge, the successful incorporation of phenylglycine residues has been achieved, paving the way for their use in creating peptides with unique structural and functional properties. researchgate.net

Table 1: Challenges and Mitigation Strategies for Phenylglycine in Fmoc-SPPS

| Challenge | Cause | Mitigation Strategies |

| Racemization/Epimerization | Increased acidity of the α-proton on the phenylglycine residue, leading to loss of stereochemical purity during base-mediated Fmoc deprotection and coupling steps. researchgate.net | - Use of alternative coupling reagents such as DEPBT or COMU. researchgate.net- Employment of non-nucleophilic bases like DBU, sometimes in combination with piperidine. peptide.com- Optimization of reaction temperature and time. nih.gov |

| Difficult Couplings | Steric hindrance from the bulky phenylglycine side chain can slow down the coupling reaction, leading to incomplete reactions and deletion sequences. | - Extended coupling times.- Use of highly efficient coupling reagents like HATU or HBTU. peptide.com- Monitoring of coupling completion using tests like the Kaiser test. |

This table summarizes common challenges encountered during the solid-phase synthesis of peptides containing phenylglycine residues and strategies to overcome them.

Solution-phase peptide synthesis offers an alternative to SPPS and is particularly useful for the large-scale production of peptides. This method involves the coupling of amino acids or peptide fragments in a suitable solvent, followed by purification of the product after each step. slideshare.net While generally more labor-intensive than SPPS for long peptides, it allows for greater flexibility in reaction conditions and easier purification of intermediates. sigmaaldrich.com

For the incorporation of this compound, a solution-phase approach would involve the activation of its carboxylic acid group and subsequent reaction with the free amine of another amino acid or peptide fragment. The dinitrophenyl group is generally stable to the common coupling and deprotection conditions used in solution-phase synthesis. wikipedia.org This method can be advantageous for producing shorter peptides or peptide fragments containing the modified phenylglycine residue, which can then be used in larger convergent synthesis strategies. slideshare.net

Design and Development of Peptidomimetics and Constrained Peptides

Peptidomimetics and constrained peptides are designed to mimic the structure and function of natural peptides but with enhanced stability, bioavailability, and receptor-binding affinity. The incorporation of unnatural amino acids like this compound is a powerful tool in the design of these advanced molecules.

The introduction of sterically demanding residues like phenylglycine can impose significant conformational constraints on the peptide backbone. This can be used strategically to favor specific secondary structures, such as turns or helices, which may be crucial for biological activity. The bulky phenyl group can restrict the rotational freedom around the peptide bonds, leading to a more defined and stable three-dimensional structure.

Furthermore, the incorporation of non-proteinogenic amino acids can enhance the stability of peptides against enzymatic degradation. nih.gov Peptidases, the enzymes that break down peptides, often have high specificity for natural L-amino acid residues. The presence of a D,L-phenylglycine residue can render the adjacent peptide bonds resistant to cleavage, thereby increasing the in vivo half-life of the peptide. Research on D-phenylglycine aminotransferase has highlighted efforts to improve its stability, which is beneficial for pharmaceutical applications. nih.gov Similarly, the inherent structure of Fmoc-D-phenylglycine is valued for its ability to improve the stability and bioactivity of peptides. chemimpex.com

The 2,4-dinitrophenyl group on the side chain of this compound is not merely a passive structural element; it is an electronically versatile moiety that can be used for further chemical modifications. The two nitro groups are strong electron-withdrawing groups, which activates the phenyl ring towards nucleophilic aromatic substitution (SNAr) reactions. This allows for the post-synthetic diversification of the peptide side chain.

For example, the nitro groups can be selectively reduced to amino groups, which can then be acylated, alkylated, or used in other bioconjugation reactions. This provides a chemical handle to attach other functional molecules, such as fluorophores, drugs, or polyethylene (B3416737) glycol (PEG) chains, to the peptide. This side-chain diversification can be used to fine-tune the properties of the peptide, such as its solubility, binding affinity, or pharmacokinetic profile.

Utilization in Chemical Probes and Bioconjugation Strategies

The unique properties of the 2,4-dinitrophenyl group make it a valuable component in the design of chemical probes and for bioconjugation. The dinitrophenyl (DNP) group is a well-known hapten, a small molecule that can elicit an immune response when attached to a larger carrier molecule like a protein. This property is widely exploited in immunoassays, where anti-DNP antibodies can be used for the detection and quantification of DNP-labeled molecules.

Incorporating this compound into a peptide sequence allows for the creation of DNP-labeled peptide probes. These probes can be used to study peptide-protein interactions, for affinity purification of peptide-binding partners, or as antigens to generate specific antibodies. The dinitrophenyl moiety also has characteristic UV-Vis absorbance properties, which can be utilized for detection and quantification. nih.gov The use of Fmoc-Nε-2,4-dinitrophenyl-D-lysine in peptide synthesis highlights the utility of the dinitrophenyl group for specific labeling in various biochemical assays. chemimpex.com

Development of Multi-functional Probes Featuring Dinitro Phenylglycine

The dinitrophenyl group is a well-established hapten, a small molecule that can elicit an immune response when attached to a larger carrier molecule such as a protein. This property is extensively utilized in the development of immunological probes. By incorporating this compound into a peptide sequence, researchers can create synthetic peptide antigens capable of generating highly specific anti-DNP antibodies. These antibodies can then be used in a wide array of immunoassays, including ELISA and Western blotting, for the detection and quantification of the DNP-labeled peptide or other molecules of interest.

Furthermore, the DNP group can function as a quencher in fluorescence resonance energy transfer (FRET) based probes. peptide.com In a typical FRET probe, a fluorescent donor and a quencher are brought into proximity. The incorporation of a dinitrophenylalanine residue, synthesized from this compound, can serve as the quencher. peptide.com When the probe interacts with its target, a conformational change can separate the donor and quencher, resulting in a detectable fluorescent signal. This principle is applied in the design of probes for monitoring enzyme activity or specific binding events.

The dinitrophenyl moiety also allows for the detection of oxidative damage in biological systems. The reaction of 2,4-dinitrophenylhydrazine (B122626) (DNPH) with protein carbonyls, which are markers of oxidative stress, forms stable DNP-hydrazone adducts. While not a direct application of this compound, this highlights the utility of the DNP group in probes designed to study cellular damage.

Bioconjugation Applications in Targeted Labeling and Modification

Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, is a fundamental technique in chemical biology and drug development. This compound serves as a key building block for the introduction of a DNP label into synthetic peptides. These DNP-labeled peptides can then be used for targeted labeling and modification of proteins and other biomolecules.

The process typically involves synthesizing a peptide with a specific sequence designed to bind to a target protein. nih.gov During the solid-phase synthesis of this peptide, this compound is incorporated at a desired position. The resulting DNP-containing peptide can then be used as an affinity label. nih.gov Once the peptide binds to its target protein, the DNP group can be detected using anti-DNP antibodies, allowing for the visualization and localization of the target protein within a cell or tissue.

This strategy is particularly useful for identifying and characterizing protein-protein interactions. nih.gov A DNP-labeled peptide that mimics the binding site of a protein can be used to probe its interaction partners. Additionally, the strong immunogenicity of the DNP group can be exploited for signal amplification in detection assays.

The versatility of the Fmoc-protecting group strategy allows for the creation of peptides with multiple modifications. nih.gov For instance, a peptide could be synthesized to contain both a DNP group for detection and another functional moiety, such as a therapeutic agent or a different imaging agent, creating a multifunctional molecule for theranostic applications.

| Application Area | Specific Use of DNP Moiety | Research Finding Summary |

| Immunological Probes | Hapten to elicit anti-DNP antibody production. | DNP-conjugated peptides can be used to generate specific antibodies for use in various immunoassays. |

| FRET Probes | Quencher of fluorescence. | Incorporation of a dinitrophenyl group can be used to design "turn-on" fluorescent probes for detecting specific biological events. peptide.com |

| Targeted Labeling | Affinity tag for protein detection. | DNP-labeled peptides, synthesized using Fmoc chemistry, can bind to specific target proteins, which are then detected with anti-DNP antibodies. nih.gov |

| Bioconjugation | Handle for attaching other molecules. | The DNP group can serve as a point of attachment for other functional moieties, creating multifunctional peptide-based tools. |

Stereochemical Stability and Racemization Mechanisms of Phenylglycine Derivatives

Mechanistic Investigations of α-Carbon Racemization in Fmoc-Phenylglycine Systems

The racemization of Fmoc-phenylglycine derivatives is a significant challenge in peptide synthesis. The crucial step inducing racemization is primarily the base-catalyzed coupling of Fmoc-Phg, where the activated amino acid is highly sensitive to the base employed. luxembourg-bio.comresearchgate.netresearchgate.netfao.org While the removal of the Fmoc protecting group has been investigated as a potential source of epimerization, studies have shown that the coupling step is the more critical stage for the loss of stereochemical integrity. luxembourg-bio.comresearchgate.netnih.gov

Influence of Amide Coupling Reagents and Base-Mediated Conditions on Epimerization

The choice of amide coupling reagents and the base used during the activation and coupling of Fmoc-phenylglycine significantly impacts the extent of epimerization. luxembourg-bio.com Uronium-based reagents such as HATU, HBTU, and PyBOP, when used with a common base like N,N-diisopropylethylamine (DIPEA), can lead to substantial racemization. luxembourg-bio.com The basicity and steric hindrance of the base play a crucial role; weaker and more sterically hindered bases are preferred to minimize racemization. luxembourg-bio.com For instance, replacing DIPEA with bases like N-methylmorpholine (NMM), 2,4,6-trimethylpyridine (TMP), or 1,2,2,6,6-pentamethylpiperidine (PMP) has been shown to reduce epimerization levels. luxembourg-bio.com

The selection of the coupling reagent itself is also a critical factor. Reagents like 3-(diethylamino-3-oxido-1-phenyl-3H-benzo[d] luxembourg-bio.comresearchgate.netnih.govtriazin-4-yl)-1-ethyl-1-methylpyrrolidin-1-ium tetrafluoroborate (DEPBT) and (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) have demonstrated superior performance in suppressing racemization compared to standard uronium reagents, especially when paired with sterically hindered bases. luxembourg-bio.comresearchgate.netfao.org

Table 1: Effect of Coupling Reagents and Bases on the Diastereomeric Purity of a Model Phenylglycine-Containing Peptide

| Coupling Reagent | Base | Correct Diastereomer (%) | Reference |

| HATU | DIPEA | 70 | luxembourg-bio.com |

| HBTU | DIPEA | 68 | luxembourg-bio.com |

| PyBOP | DIPEA | 65 | luxembourg-bio.com |

| HATU | NMM | 85 | luxembourg-bio.com |

| HATU | TMP | 93 | luxembourg-bio.com |

| DEPBT | DIPEA | 88 | luxembourg-bio.com |

| COMU | DIPEA | 92 | luxembourg-bio.com |

| COMU | TMP | >98 | luxembourg-bio.com |

This table presents illustrative data synthesized from findings on the impact of different coupling reagent and base combinations on the stereochemical purity of phenylglycine-containing peptides.

Role of Fmoc Deprotection Conditions and By-products on Stereochemical Integrity

The conditions used for the removal of the Fmoc protecting group, typically a solution of piperidine in a solvent like N,N-dimethylformamide (DMF), have also been scrutinized for their potential to induce racemization. luxembourg-bio.comresearchgate.netnih.gov Some studies have indicated that racemization can occur during the Fmoc-group removal step. researchgate.netnih.govmanchester.ac.uk However, more systematic investigations have concluded that the base-catalyzed coupling of the subsequent Fmoc-phenylglycine residue is the predominant cause of epimerization. luxembourg-bio.comresearchgate.netfao.org

Strategies for Mitigating Racemization During Peptide Elongation

Given the propensity of phenylglycine derivatives to racemize, several strategies have been developed to preserve their stereochemical integrity during peptide synthesis. These strategies primarily focus on optimizing the coupling step, where the risk of epimerization is highest.

Selection of Optimized Coupling Reagents and Additives for Phenylglycine Incorporation

The most effective strategy to mitigate racemization is the careful selection of coupling reagents and bases. luxembourg-bio.comresearchgate.netnih.gov The use of phosphonium-based reagents like BOP has been shown to be effective in reducing racemization. bachem.com Furthermore, the combination of the uronium salt COMU with a sterically hindered base such as TMP or DMP has proven to be particularly effective, leading to negligible levels of racemization. luxembourg-bio.comresearchgate.netfao.org Another successful combination is the use of DEPBT as the coupling reagent. luxembourg-bio.com

Additives are also employed to suppress racemization. While traditionally used with carbodiimide coupling reagents, additives like 1-hydroxybenzotriazole (HOBt) and its derivatives can help to reduce the formation of epimers. bachem.compeptide.com The use of the triazine-derived coupling reagent 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) in its tetrafluoroborate salt form (DMTMM-BF4), in conjunction with NMM as the base, has also been shown to limit racemization, particularly in microwave-assisted SPPS. researchgate.netnih.gov

Table 2: Efficacy of Optimized Coupling Conditions in Suppressing Phenylglycine Racemization

| Coupling Conditions | Diastereomeric Purity (%) | Reference |

| Standard (HATU/DIPEA) | ~70 | luxembourg-bio.com |

| DMTMM-BF4/NMM (Microwave SPPS) | 71 | researchgate.netnih.gov |

| COMU/TMP | >98 | luxembourg-bio.com |

| DEPBT/DIPEA | ~88 | luxembourg-bio.com |

This table provides a comparative overview of the diastereomeric purity achieved with different optimized coupling strategies for the incorporation of phenylglycine.

Methodologies for Stereochemical Integrity Preservation in Challenging Sequences

For particularly challenging peptide sequences where the risk of racemization is high, a combination of optimized methods is often necessary. This can include:

Strategic use of coupling reagents: Employing low-racemization coupling reagents like COMU or DEPBT specifically for the incorporation of the phenylglycine residue, while standard reagents may be used for other amino acids in the sequence. luxembourg-bio.com

Base selection: Consistently using sterically hindered and weaker bases such as TMP or DMP for the phenylglycine coupling step. luxembourg-bio.comresearchgate.netfao.org

Microwave-assisted SPPS: Utilizing microwave energy can accelerate coupling times, potentially reducing the exposure of the activated amino acid to basic conditions that promote racemization. However, conditions such as temperature and power must be carefully controlled. researchgate.netnih.gov

Use of additives: Incorporating additives that can suppress racemization, such as HOBt or Oxyma, is a standard practice that is also beneficial for phenylglycine incorporation. bachem.com

By implementing these optimized conditions, it is possible to synthesize phenylglycine-containing peptides with high stereochemical purity, thereby ensuring the correct conformation and biological function of the final peptide product.

Theoretical and Computational Studies of Fmoc 2,4 Dinitro Dl Phenylglycine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Future computational studies could employ methods such as Density Functional Theory (DFT) to predict a range of electronic and geometric parameters. These calculations would be invaluable for understanding the molecule's reactivity and potential applications.

Table 1: Potential Quantum Chemical Calculation Parameters for Fmoc-2,4-dinitro-DL-phenylglycine

| Parameter | Description | Potential Insights |

| Optimized Molecular Geometry | The lowest energy three-dimensional arrangement of atoms. | Provides foundational information on bond lengths, bond angles, and dihedral angles. |

| Frontier Molecular Orbitals (HOMO/LUMO) | The highest occupied and lowest unoccupied molecular orbitals. | The energy gap between HOMO and LUMO can indicate chemical reactivity and electronic transitions. |

| Molecular Electrostatic Potential (MEP) Map | A visualization of the electrostatic potential on the electron density surface. | Identifies electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack. |

| Atomic Charges | The distribution of electron density among the atoms in the molecule. | Offers insights into the polarity of bonds and potential intermolecular interactions. |

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules. While the application of MD simulations to this compound has not been specifically documented, this technique holds significant promise for understanding its dynamic behavior.

MD simulations could provide a detailed picture of the conformational landscape of this compound, revealing the preferred shapes the molecule adopts in different environments. This is particularly important for a flexible molecule containing the fluorenylmethyloxycarbonyl (Fmoc) protecting group. Furthermore, simulations could model the interactions of this compound with other molecules, such as solvents or biological receptors.

Structure-Activity Relationship (SAR) Studies via Computational Modeling

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. In the absence of experimental data for this compound, computational SAR studies remain speculative.

However, should this compound or its derivatives be identified as biologically active, computational modeling would be a critical step in optimizing their properties. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling could be employed to develop mathematical models that correlate structural features with activity.

Predictive Models for Chiral Recognition and Intermolecular Interactions

The "DL" designation in this compound indicates that it is a racemic mixture of two enantiomers. The development of predictive models for chiral recognition is a significant area of research, particularly for applications in chromatography and enantioselective synthesis.

Computational approaches, such as molecular docking and MD simulations, could be used to model the interaction of the individual enantiomers of this compound with a chiral selector. These models could predict which enantiomer binds more strongly, providing a basis for developing effective separation methods. Understanding the specific intermolecular interactions, such as hydrogen bonding and π-π stacking, would be key to building accurate predictive models.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.